

Application Notes and Protocols: Preparing DDO-2093 Stock Solutions in DMSO

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Compound of Interest

Compound Name: DDO-2093

Cat. No.: B15617409

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Introduction

DDO-2093 is a potent and selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat-Containing Protein 5 (WDR5).^[1]^[2] This interaction is crucial for the assembly and catalytic activity of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression through the trimethylation of histone H3 at lysine 4 (H3K4me3). Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias and other cancers, making **DDO-2093** a valuable tool for basic research and a potential therapeutic agent. These application notes provide detailed protocols for the preparation of **DDO-2093** stock solutions in Dimethyl Sulfoxide (DMSO) and its application in common cellular assays.

Quantitative Data Summary

For ease of reference, the key quantitative data for **DDO-2093** is summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₇ ClFN ₉ O ₃	[1]
Molecular Weight	614.11 g/mol	[1]
CAS Number	2250024-74-7	[1][2]
IC ₅₀ (MLL1-WDR5 Interaction)	8.6 nM	[1][2]
K _d (MLL1-WDR5 Interaction)	11.6 nM	[1][2]
Storage of Powder	2 years at -20°C	[1]
Storage in DMSO (Short-term)	2 weeks at 4°C	[1]
Storage in DMSO (Long-term)	6 months at -80°C	[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DDO-2093 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **DDO-2093** in DMSO. This concentration is a common starting point for many cell-based assays.

Materials:

- **DDO-2093** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- **Equilibrate Reagents:** Allow the **DDO-2093** powder and anhydrous DMSO to come to room temperature before use. This prevents condensation from forming, which can affect the stability of the compound.
- **Weigh DDO-2093:** Accurately weigh out a desired amount of **DDO-2093** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.14 mg of **DDO-2093** (Molecular Weight = 614.11 g/mol).
- **Dissolve in DMSO:** Add the appropriate volume of anhydrous DMSO to the **DDO-2093** powder. For the example above, add 1 mL of DMSO.
- **Ensure Complete Dissolution:** Vortex the solution thoroughly until the **DDO-2093** is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).^[1]

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of **DDO-2093** on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., a leukemia cell line with an MLL rearrangement)
- Complete cell culture medium
- **DDO-2093** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate overnight to allow cells to attach and resume growth.
- **Compound Treatment:** Prepare serial dilutions of **DDO-2093** from the 10 mM stock solution in complete culture medium. The final concentrations should typically range from nanomolar to micromolar. Add 100 μ L of the diluted **DDO-2093** solutions to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest **DDO-2093** concentration) and a no-treatment control.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Carefully remove the medium and add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Western Blot for H3K4me3 Levels

This protocol describes how to measure the levels of H3K4me3, a direct downstream target of the MLL1 complex, in cells treated with **DDO-2093**.

Materials:

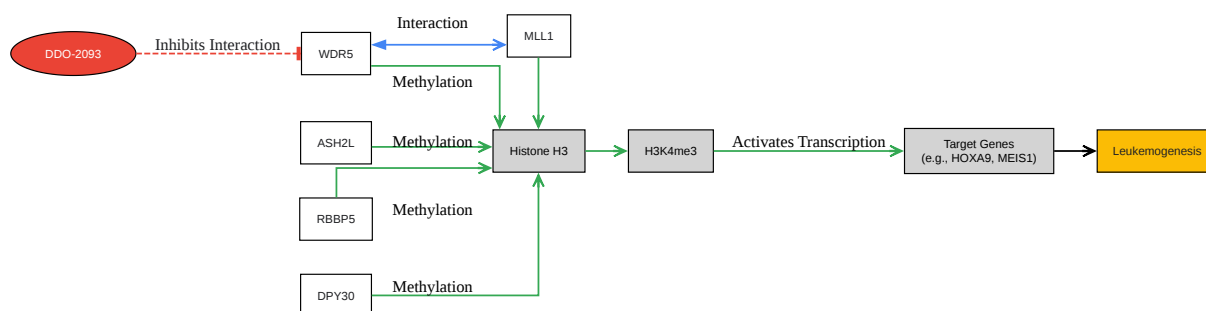
- Cells treated with **DDO-2093** and control cells
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels (e.g., 15%)
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis: Lyse the treated and control cells with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me3 and anti-total H3) overnight at 4°C with gentle agitation.

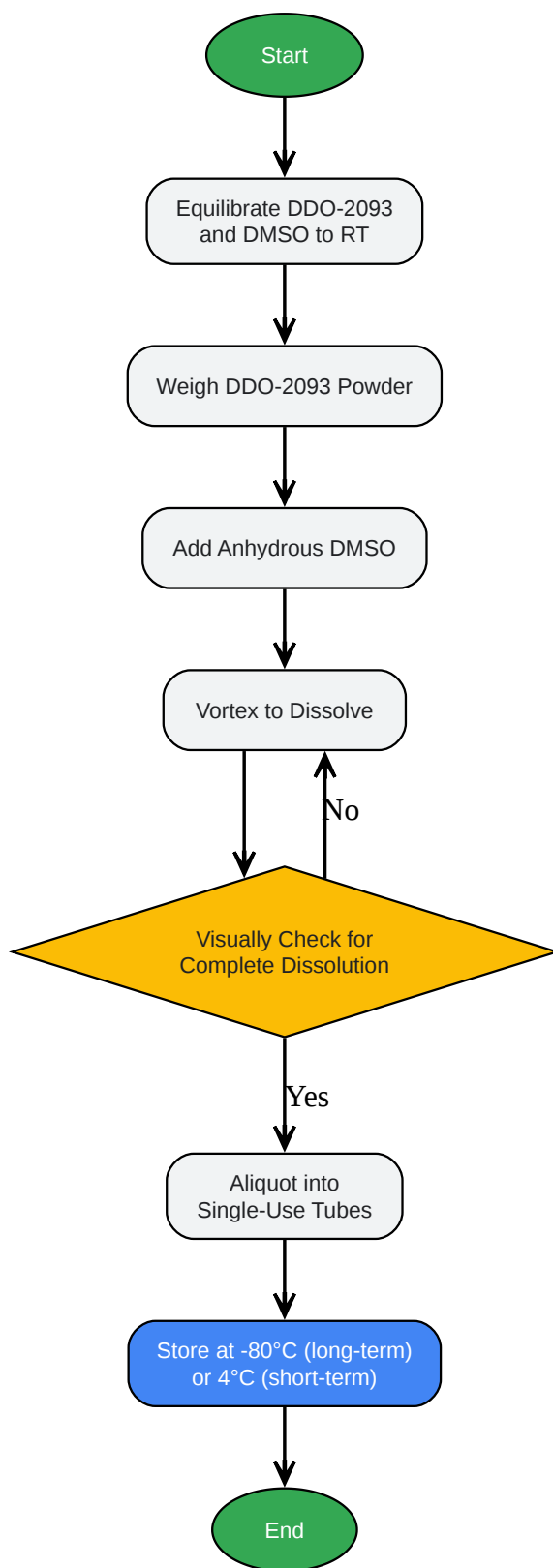
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Visualizations



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Caption: MLL1-WDR5 Signaling Pathway Inhibition by **DDO-2093**.



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Caption: **DDO-2093** Stock Solution Preparation Workflow.

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References

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- 2. teubio.com [teubio.com]
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